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molecular formula C13H17NO4 B7972936 methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate

methyl 2-amino-3-(tetrahydro-2H-pyran-4-yloxy)benzoate

Cat. No. B7972936
M. Wt: 251.28 g/mol
InChI Key: RRIFPJULEDMBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998978B2

Procedure details

A mixture of methyl 2-nitro-3-(tetrahydro-2H-pyran-4-yloxy)benzoate (1.3 g, 4.8 mmol) and Raney Ni (0.5 g) in MeOH (30 mL) was stirred under 1 atm of H2 at room temperature for 24 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The mixture was filtered, the filtrate was concentrated in vacuo. The residue was purified by chromatography (petroleum ether:ethyl acetate=20:1) to give the title compound (0.8 g, 72%) as a colorless oil.
Name
methyl 2-nitro-3-(tetrahydro-2H-pyran-4-yloxy)benzoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O.C(OCC)(=O)C>CO.[Ni]>[NH2:1][C:4]1[C:13]([O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
methyl 2-nitro-3-(tetrahydro-2H-pyran-4-yloxy)benzoate
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1OC1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under 1 atm of H2 at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (petroleum ether:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC=C1OC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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